An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,5-dimethylphenol (CAS No: 6623-41-2), a compound of interest in synthetic chemistry and with noted potential in anticancer research.[1][2] This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering meticulously compiled data, detailed experimental protocols, and illustrative diagrams to facilitate a thorough understanding of this molecule. The information presented herein has been aggregated from various scientific sources to ensure accuracy and depth, providing a critical toolkit for the effective handling, application, and further investigation of 2-Amino-4,5-dimethylphenol.
Introduction
2-Amino-4,5-dimethylphenol, also known by synonyms such as 4,5-Dimethyl-2-aminophenol and 6-Amino-3,4-xylenol, is an aromatic organic compound featuring both an amino and a hydroxyl group attached to a dimethylated benzene ring.[3] Its chemical structure lends it properties that are of significant interest in various chemical syntheses and potential pharmacological applications. Notably, it has been identified as a compound exhibiting anticancer activity, purportedly through mechanisms that may involve acting as a nucleophile in reverse Michael addition reactions and inducing apoptosis via caspase activation.[2] A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in the context of medicinal chemistry where such parameters govern solubility, permeability, and ultimately, bioavailability.
Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-4,5-dimethylphenol are summarized in the tables below, providing a clear and concise reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 173-175 °C (sublimes) | [3] |
| Boiling Point | 258.3 ± 28.0 °C at 760 mmHg | [3][4] |
| Flash Point | 110.0 ± 24.0 °C | [3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [3][4] |
Table 2: Chemical and Pharmacokinetic-related Properties
| Property | Value | Source(s) |
| pKa₁ (Phenolic OH) | 10.40 | [5] |
| pKa₂ (Ammonium NH₃⁺) | 5.28 | [5] |
| LogP (Octanol-Water Partition Coefficient) | 1.36 | [3] |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | [6] |
| SMILES | Cc1cc(N)c(O)cc1C | |
| InChI | 1S/C8H11NO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3 |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties of 2-Amino-4,5-dimethylphenol. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity.
Apparatus:
-
Mel-Temp apparatus or similar melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of 2-Amino-4,5-dimethylphenol is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[7]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[8]
-
Measurement:
-
Rapid Determination (Optional): A preliminary rapid heating run (5-10 °C/min) can be performed to get an approximate melting range.[8]
-
Accurate Determination: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate of approximately 2 °C per minute.[8]
-
-
Data Recording: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point is determined using the capillary method, suitable for small quantities of liquid.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Beaker
-
Stirrer
Procedure:
-
Sample Preparation: A few milliliters of the substance (if in liquid form, or a high-boiling point solvent solution) are placed in a small test tube. For a solid like 2-Amino-4,5-dimethylphenol, a high-boiling point, inert solvent would be required.
-
Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid. The thermometer is immersed in the liquid, ensuring the bulb is near the bottom of the test tube but not touching it. The entire assembly is then placed in a heating bath.[9][10]
-
Heating: The heating bath is heated slowly and stirred continuously to ensure uniform temperature distribution.[11]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12] The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is a classic approach to experimentally determine the LogP value.
Apparatus:
-
Separatory funnel or sealed vials
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis Spectrophotometer or HPLC
-
1-Octanol
-
Phosphate buffer (pH 7.4)
Procedure:
-
Phase Preparation: Equal volumes of 1-octanol and phosphate buffer (pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The mixture is allowed to stand for 24 hours to ensure complete separation.
-
Sample Preparation: A known concentration of 2-Amino-4,5-dimethylphenol is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial. The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and break any emulsions.
-
Concentration Analysis: The concentration of 2-Amino-4,5-dimethylphenol in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.[13]
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2-Amino-4,5-dimethylphenol was not found in the immediate search, a general synthesis can be inferred from standard organic chemistry reactions for preparing substituted aminophenols. A plausible route involves the reduction of a corresponding nitrophenol.
General Synthesis Pathway:
A common method for introducing an amino group to a phenolic ring is through the reduction of a nitro group. The synthesis could therefore proceed via the nitration of 3,4-dimethylphenol followed by the reduction of the resulting 2-nitro-4,5-dimethylphenol.
References
- 1. agilent.com [agilent.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-4,5-dimethylphenol | CAS#:6623-41-2 | Chemsrc [chemsrc.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 2-Amino-4,5-dimethylphenol | C8H11NO | CID 81099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. community.wvu.edu [community.wvu.edu]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. acdlabs.com [acdlabs.com]
